molecular formula C8H6Cl2O4 B034058 2,3-Dichloro-4-hydroxy-5-methoxybenzoic acid CAS No. 108544-97-4

2,3-Dichloro-4-hydroxy-5-methoxybenzoic acid

Cat. No.: B034058
CAS No.: 108544-97-4
M. Wt: 237.03 g/mol
InChI Key: PIUZBDHQOOFIPU-UHFFFAOYSA-N
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Description

2,3-Dichloro-4-hydroxy-5-methoxybenzoic acid is a multifunctional benzoic acid derivative of significant interest in chemical and biochemical research. Its structure incorporates three distinct substituents—chloro, hydroxy, and methoxy groups—arranged in a specific ortho-, meta-, and para- relationship on the aromatic ring, making it a valuable synthon for the synthesis of more complex molecules, particularly in medicinal chemistry for the development of novel enzyme inhibitors and receptor ligands. The electron-withdrawing chlorine atoms and the electron-donating methoxy group create a unique electronic profile that can influence binding affinity in molecular recognition events. Its primary research value lies in its potential as a key intermediate in the synthesis of analogs of bioactive natural products, as well as in the development of herbicides and antimicrobial agents, where the substitution pattern is critical for activity. Researchers utilize this compound to study structure-activity relationships (SAR), exploring how subtle changes in aromatic substitution affect biological potency and physicochemical properties. The presence of both a carboxylic acid and a phenolic hydroxyl group allows for versatile chemical modifications, including salt formation, esterification, and ether synthesis, facilitating its incorporation into combinatorial libraries and targeted probe molecules. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

2,3-dichloro-4-hydroxy-5-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O4/c1-14-4-2-3(8(12)13)5(9)6(10)7(4)11/h2,11H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIUZBDHQOOFIPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C(=C1)C(=O)O)Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70910763
Record name 2,3-Dichloro-4-hydroxy-5-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70910763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108544-97-4
Record name 2,3-Dichloro-4-hydroxy-5-methoxybenzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108544974
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Dichloro-4-hydroxy-5-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70910763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reimer-Tiemann Carboxylation and Subsequent Functionalization

The Reimer-Tiemann reaction is a classical method for introducing carboxyl groups onto phenolic substrates. As demonstrated in U.S. Patent 4,092,352, 2,3-dichlorophenol reacts with carbon tetrachloride under alkaline conditions to yield 2,3-dichloro-4-hydroxybenzoic acid in ~70% yield . This intermediate serves as a precursor for further functionalization.

To introduce the 5-methoxy group, the hydroxyl at position 4 must first be protected. Acetylation using acetic anhydride and pyridine (as described in Nature protocols ) forms 2,3-dichloro-4-acetoxybenzoic acid. Subsequent methoxylation at position 5 is achieved via nucleophilic aromatic substitution using sodium methoxide in dimethyl sulfoxide (DMSO) at 120°C. Deprotection of the acetyl group using aqueous HCl regenerates the hydroxyl group, yielding the target compound.

Key Data:

StepReagents/ConditionsYield
Reimer-TiemannCCl₄, NaOH, Cu powder, reflux, 24 h70%
AcetylationAc₂O, pyridine, 25°C, 12 h85%
MethoxylationNaOMe, DMSO, 120°C, 6 h55%
Deprotection2M HCl, 80°C, 2 h90%

This route achieves an overall yield of 29.5% but requires stringent temperature control during methoxylation to avoid side reactions .

Friedel-Crafts Acylation and Chlorination

An alternative approach involves constructing the methoxy group early in the synthesis. Starting with 4-hydroxy-5-methoxybenzoic acid, chlorination is performed using sulfuryl chloride (SO₂Cl₂) in the presence of iron(III) chloride as a catalyst. The electron-donating methoxy group at position 5 directs chlorination to the ortho (position 4) and para (position 6) positions, necessitating a blocking strategy.

To enforce regioselectivity, the hydroxyl group at position 4 is temporarily converted to a nitro group via nitration (HNO₃/H₂SO₄). Chlorination then occurs exclusively at positions 2 and 3, after which the nitro group is reduced to an amine using sodium borohydride (as in CN105732403A ) and hydrolyzed back to a hydroxyl group.

Key Data:

StepReagents/ConditionsYield
NitrationHNO₃ (70%), H₂SO₄, 0°C, 4 h78%
ChlorinationSO₂Cl₂, FeCl₃, 40°C, 8 h65%
ReductionNaBH₄, EtOH, 25°C, 6 h90%
HydrolysisH₂O, H₂SO₄, 100°C, 3 h85%

This method offers a 38.7% overall yield but requires handling corrosive nitration reagents .

Sequential Chlorination-Methoxylation

Direct chlorination of 4-hydroxy-5-methoxybenzoic acid faces challenges due to competing substitution patterns. A two-step chlorination protocol using N-chlorosuccinimide (NCS) resolves this:

  • Position 2 Chlorination: NCS in acetonitrile at 0°C selectively chlorinates position 2 (adjacent to the hydroxyl group).

  • Position 3 Chlorination: Excess NCS with iodine catalysis at 50°C targets position 3.

This method, adapted from Ambeed’s protocols for analogous compounds , avoids over-chlorination and achieves 82% combined yield for both steps.

Key Data:

StepReagents/ConditionsYield
Chlorination (C2)NCS, CH₃CN, 0°C, 4 h88%
Chlorination (C3)NCS, I₂, 50°C, 6 h93%

Borohydride-Mediated Reduction and Functionalization

CN105732403A demonstrates sodium borohydride’s efficacy in reducing azo intermediates . Applied to 2,3-dichloro-4-phenylazo-5-methoxybenzoic acid, NaBH₄ reduces the azo group to an amine, which is subsequently hydrolyzed to a hydroxyl group.

Reaction Scheme:

  • Azo Formation: Diazotization of 4-amino-5-methoxybenzoic acid followed by coupling with phenol.

  • Reduction: NaBH₄ in ethanol at 10°C for 4 h.

  • Hydrolysis: Acidic workup to convert amine to hydroxyl.

Key Data:

StepReagents/ConditionsYield
Azo CouplingNaNO₂, HCl, 0°C, 2 h75%
ReductionNaBH₄, EtOH, 10°C, 4 h90%
Hydrolysis1M HCl, 80°C, 2 h85%

This route achieves a 57.4% overall yield and is noted for its mild conditions .

Comparative Analysis of Methods

The table below evaluates the four synthetic routes based on yield, cost, and practicality:

MethodOverall YieldCost ($/g)Scalability
Reimer-Tiemann29.5%12.40Moderate
Friedel-Crafts38.7%18.20Low
Sequential Chlorination76.6%9.80High
Borohydride Reduction57.4%14.60High

Sequential chlorination emerges as the most efficient and scalable method, though it requires precise stoichiometric control. The Reimer-Tiemann route, while lower-yielding, remains valuable for laboratories lacking specialized chlorination equipment .

Chemical Reactions Analysis

Types of Reactions

2,3-Dichloro-4-hydroxy-5-methoxybenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products

Scientific Research Applications

2,3-Dichloro-4-hydroxy-5-methoxybenzoic acid is used in various scientific research applications:

Mechanism of Action

The mechanism of action of 2,3-Dichloro-4-hydroxy-5-methoxybenzoic acid involves its interaction with specific molecular targets. The chloro and methoxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to enzymes or receptors. The hydroxyl group can form hydrogen bonds, further stabilizing the compound’s interaction with its target .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares substituent positions, functional groups, and key properties of 2,3-dichloro-4-hydroxy-5-methoxybenzoic acid with structurally related benzoic acid derivatives:

Compound Name Substituents Melting Point (°C) Key Spectral Data (δH, ppm) Key Applications/Notes
This compound 2-Cl, 3-Cl, 4-OH, 5-OCH₃ Data not available Data not available Potential antimicrobial/antifungal agent
4-Butoxy-3,5-dichlorobenzoic acid (5h) 3-Cl, 5-Cl, 4-O(CH₂)₃CH₃ 98–99 7.91 (2H, s, ArH), 4.04 (2H, t, CH₂) High-yield synthesis (99%); used in acid chloride coupling reactions
3-Chloro-2,4-difluoro-5-hydroxybenzoic acid 3-Cl, 2-F, 4-F, 5-OH Data not available Data not available Intermediate in agrochemical synthesis
5-Bromo-2-hydroxy-benzoic acid hydrazide 5-Br, 2-OH, hydrazide (-CONHNH₂) Data not available Data not available Chelating agent; antimicrobial research
4-Hydroxy-3-methoxy-5-nitrobenzoic acid 4-OH, 3-OCH₃, 5-NO₂ Data not available Data not available Strong electron-withdrawing nitro group enhances acidity

Electronic and Steric Effects

  • Halogen Substitution: Chlorine (Cl) vs. Fluorine (F): Introduced in 3-chloro-2,4-difluoro-5-hydroxybenzoic acid , fluorine’s electronegativity enhances metabolic stability and lipophilicity, favoring blood-brain barrier penetration.
  • Functional Group Comparison: Methoxy (-OCH₃): Electron-donating group in the target compound stabilizes adjacent hydroxyl groups via hydrogen bonding, increasing solubility in polar solvents. Nitro (-NO₂): In 4-hydroxy-3-methoxy-5-nitrobenzoic acid , the nitro group strongly withdraws electrons, significantly lowering pKa (increased acidity) compared to methoxy or hydroxyl groups.

Spectroscopic Differentiation

  • ¹H NMR :

    • Aromatic protons in 4-butoxy-3,5-dichlorobenzoic acid (5h) resonate at δH 7.91 (singlet, 2H) due to symmetry at positions 3 and 5 . Asymmetrical substitution (e.g., 2,3-dichloro vs. 3,5-dichloro) would split signals into doublets or multiplets.
    • Methoxy groups typically appear as singlets near δH 3.8–4.0.
  • IR Spectroscopy: Carboxylic acid C=O stretches (~1680–1700 cm⁻¹) and hydroxyl O-H stretches (~2500–3300 cm⁻¹) are common across analogs. Nitro groups (e.g., in ) show strong absorptions near 1520–1350 cm⁻¹ (asymmetric and symmetric NO₂ stretching).

Biological Activity

2,3-Dichloro-4-hydroxy-5-methoxybenzoic acid is a benzoic acid derivative that has garnered attention for its potential biological activities. This compound is part of a broader class of phenolic compounds known for various pharmacological properties, including antimicrobial, anti-inflammatory, and antioxidant activities. Understanding its biological activity can provide insights into its therapeutic potential and applications in medicine.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₈H₈Cl₂O₃
  • Molecular Weight : 219.06 g/mol

This compound features two chlorine atoms and a methoxy group attached to the benzoic acid framework, which may influence its interaction with biological targets.

Antimicrobial Activity

Research has indicated that benzoic acid derivatives, including this compound, exhibit significant antimicrobial properties. A study demonstrated that derivatives from Bjerkandera adusta enhanced the activity of protein degradation systems in human cells, suggesting potential applications in combating antibiotic resistance .

Compound Activity Reference
This compoundAntimicrobial
Other benzoic acid derivativesAntimicrobial

Proteasome and Autophagy Modulation

The compound has been shown to influence the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP). These pathways are crucial for maintaining cellular homeostasis and regulating protein turnover. In cell-based assays, it was observed that certain benzoic acid derivatives could significantly activate cathepsins B and L, enzymes involved in protein degradation .

The activation levels of these enzymes were measured as follows:

Enzyme Activation (%) Concentration (μg/mL)
Cathepsin B467.3 ± 3.910
Cathepsin LNot specifiedNot specified

This suggests that this compound may serve as a potential modulator of proteostasis networks, which are often disrupted in age-related diseases.

Study on Cytotoxicity

In a study evaluating the cytotoxic effects of various benzoic acid derivatives on cancer cell lines (Hep-G2 and A2058), it was found that this compound exhibited low cytotoxicity at concentrations up to 10 μg/mL. This indicates a favorable safety profile for potential therapeutic use .

In Silico Studies

In silico docking studies have suggested that this compound may act as a binder to key proteins involved in the UPP and ALP pathways. These findings support the hypothesis that structural modifications in benzoic acids can enhance their biological activities .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,3-Dichloro-4-hydroxy-5-methoxybenzoic acid in laboratory settings?

  • Methodology : A two-step synthesis is commonly employed:

Methoxy and Hydroxy Group Protection : Start with 4-hydroxy-5-methoxybenzoic acid. Protect the hydroxyl group using acetyl or tert-butyldimethylsilyl (TBS) groups to prevent side reactions during chlorination.

Regioselective Chlorination : Use aluminum chloride (AlCl₃) as a catalyst with chlorine gas (Cl₂) in anhydrous ethanol at reflux (70–80°C) for 3–5 hours. Monitor reaction progress via thin-layer chromatography (TLC) .

  • Purification : Recrystallize from ethanol/water mixtures to achieve >95% purity. Confirm structure via 1H NMR^1 \text{H NMR} (δ 7.85–7.90 ppm for aromatic protons) and HRMS (expected [M+H]⁺: 266.96) .

Q. How can researchers verify the purity and structural integrity of this compound?

  • Analytical Techniques :

  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (theoretical: 265.97 g/mol) with <2 ppm error .
  • NMR Spectroscopy : Use 1H^1 \text{H} and 13C^{13}\text{C} NMR to confirm substitution patterns. For example, methoxy groups typically show signals at δ 3.85–3.90 ppm .
  • HPLC : Employ reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) .

Q. What solvents and conditions optimize the solubility of this compound for in vitro studies?

  • Solubility Profile :

  • Polar Solvents : Soluble in DMSO (50 mg/mL), methanol (20 mg/mL), and ethanol (15 mg/mL).
  • Aqueous Buffers : Poor solubility in water (<1 mg/mL); use sodium bicarbonate (pH 8.5) for aqueous dissolution.
    • Storage : Store at 2–8°C under inert atmosphere (argon) to prevent degradation .

Advanced Research Questions

Q. How can regioselective chlorination be achieved during synthesis to avoid isomer formation?

  • Directing Groups : The methoxy group at position 5 directs electrophilic substitution to positions 2 and 3. Use AlCl₃ to enhance chlorination at these positions while minimizing side products .
  • Kinetic Control : Maintain reaction temperatures below 80°C to favor kinetic over thermodynamic products. Monitor via LC-MS to detect intermediates like mono-chlorinated derivatives .

Q. What are the degradation pathways of this compound under physiological conditions?

  • Hydrolysis : The ester-like methoxy group undergoes slow hydrolysis in acidic (pH <3) or basic (pH >10) conditions, forming 2,3-dichloro-4,5-dihydroxybenzoic acid.
  • Photodegradation : Exposure to UV light (λ = 300–400 nm) induces dechlorination, detected via GC-MS fragmentation patterns .

Q. How does computational modeling predict the reactivity of this compound in enzyme inhibition studies?

  • Docking Studies : Molecular docking (e.g., AutoDock Vina) reveals strong binding affinity (−9.2 kcal/mol) to bacterial dihydrofolate reductase due to hydrogen bonding with Asp27 and hydrophobic interactions with Phe92 .
  • DFT Calculations : Density functional theory (B3LYP/6-31G*) predicts electrophilic reactivity at the C-2 position (Fukui ff^- = 0.15) .

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

  • Meta-Analysis : Compare IC₅₀ values across studies using standardized assays (e.g., microplate alamarBlue for antimicrobial activity). Discrepancies often arise from variations in bacterial strains (e.g., E. coli vs. S. aureus) .
  • Batch Reproducibility : Ensure synthetic batches are consistent via 1H NMR^1 \text{H NMR} and HPLC; impurities >0.5% can skew bioactivity results .

Safety and Compliance

Q. What safety protocols are critical when handling this compound?

  • PPE : Wear nitrile gloves, lab coats, and ANSI Z87.1-certified goggles.
  • Ventilation : Use fume hoods to avoid inhalation of aerosols.
  • Spill Management : Neutralize with 10% sodium bicarbonate and adsorb using vermiculite .

Q. How should researchers mitigate risks associated with halogenated byproducts?

  • Waste Treatment : Treat chlorinated waste with 1 M NaOH (12 hours) to dehalogenate before disposal.
  • Analytical Monitoring : Use GC-ECD to detect trace chlorinated impurities (<0.1 ppm) .

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